- Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosisBioorganic & Medicinal Chemistry Letters, 2016, 26(4), 1260-1264,
Cas no 89660-20-8 (5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one)

5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one 化学的及び物理的性質
名前と識別子
-
- 5-chloro-1,3-dihydro-3-methyl-2H-Imidazo[4,5-b]pyridin-2-one
- 2H-Imidazo[4,5-b]pyridin-2-one, 5-chloro- 1,3-dihydro-3-methyl-
- 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2-one
- 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
- 5-chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 2H-Imidazo[4,5-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-methyl-
- 2H-Imidazo[4,5-b]pyridin-2-one,5-chloro-1,3-dihydro-3-methyl-
- UZWLAZJZNOJQAJ-UHFFFAOYSA-N
- SY036671
- 5-Chloro-1,3-dihydro-3-methyl-2H-imidazo[4,5-
- 5-Chloro-1,3-dihydro-3-methyl-2H-imidazo[4,5-b]pyridin-2-one (ACI)
- 89660-20-8
- GS3928
- AS-43544
- SCHEMBL5329685
- MFCD11559079
- DTXSID10717213
- AKOS006316544
- 5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one
-
- MDL: MFCD11559079
- インチ: 1S/C7H6ClN3O/c1-11-6-4(9-7(11)12)2-3-5(8)10-6/h2-3H,1H3,(H,9,12)
- InChIKey: UZWLAZJZNOJQAJ-UHFFFAOYSA-N
- ほほえんだ: O=C1N(C)C2C(=CC=C(N=2)Cl)N1
計算された属性
- せいみつぶんしりょう: 183.0199395g/mol
- どういたいしつりょう: 183.0199395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 45.2
- 疎水性パラメータ計算基準値(XlogP): 1
5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM269694-5g |
5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
89660-20-8 | 95% | 5g |
$701 | 2021-08-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04885-5g |
5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
89660-20-8 | 95% | 5g |
¥8779.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04885-1g |
5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
89660-20-8 | 95% | 1g |
¥3679.0 | 2023-09-05 | |
Apollo Scientific | OR471474-5g |
5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
89660-20-8 | 5g |
£1106.00 | 2023-09-01 | ||
Apollo Scientific | OR471474-250mg |
5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
89660-20-8 | 250mg |
£205.00 | 2023-09-01 | ||
Chemenu | CM269694-250mg |
5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
89660-20-8 | 95%+ | 250mg |
$172 | 2024-07-21 | |
Chemenu | CM269694-1g |
5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
89660-20-8 | 95%+ | 1g |
$364 | 2024-07-21 | |
eNovation Chemicals LLC | D695413-5g |
5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
89660-20-8 | 95% | 5g |
$825 | 2024-07-20 | |
Alichem | A029195321-5g |
5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
89660-20-8 | 95% | 5g |
$765.00 | 2023-08-31 | |
Aaron | AR0045N1-250mg |
5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
89660-20-8 | 95% | 250mg |
$452.00 | 2024-07-18 |
5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Optimization of Novel Aza-benzimidazolone mGluR2 PAMs with Respect to LLE and PK Properties and Mitigation of CYP TDIACS Medicinal Chemistry Letters, 2016, 7(3), 312-317,
5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one Raw materials
5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one Preparation Products
5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one 関連文献
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-oneに関する追加情報
Introduction to 5-Chloro-3-methyl-1H-imidazo[4,5-bpyridin-2(3H)-one (CAS No. 89660-20-8)
5-Chloro-3-methyl-1H-imidazo[4,5-bpyridin-2(3H)-one (CAS No. 89660-20-8) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the imidazobipyridine class, a scaffold that has been extensively studied for its role in drug discovery and development. The presence of both chloro and methyl substituents in its structure enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The imidazo[4,5-bpyridin-2(3H)-one core of this compound is particularly noteworthy for its ability to interact with biological targets in a highly specific manner. This interaction is often mediated through hydrogen bonding, π-stacking, or electrostatic interactions, depending on the environment and the target molecule. In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate enzyme activity or receptor binding. The 5-Chloro-3-methyl-1H-imidazo[4,5-bpyridin-2(3H)-one scaffold has emerged as a promising candidate for such applications due to its structural versatility and functional group compatibility.
One of the most compelling aspects of this compound is its potential as a drug candidate. The imidazobipyridine moiety is known to exhibit pharmacological activity across a wide range of therapeutic areas, including oncology, inflammation, and central nervous system disorders. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The chloro substituent at the 5-position further enhances the compound's ability to participate in nucleophilic substitution reactions, allowing for facile functionalization and derivatization.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction between 5-Chloro-3-methyl-1H-imidazo[4,5-bpyridin-2(3H)-one and biological targets with remarkable accuracy. These studies have identified key residues on the target protein that are critical for binding and have provided insights into how structural modifications can improve potency and selectivity. Such computational approaches are becoming increasingly integral to drug discovery pipelines, as they allow for the rapid screening of large libraries of compounds and the identification of lead candidates before experimental synthesis.
The methyl group at the 3-position of the imidazobipyridine ring also plays a crucial role in determining the compound's overall properties. This substituent can influence solubility, metabolic stability, and pharmacokinetic behavior. By strategically modifying this group or introducing additional functional groups nearby, chemists can fine-tune these properties to optimize drug-like characteristics. For example, replacing the methyl group with an amine or carboxylic acid moiety could enhance binding interactions or facilitate further chemical transformations.
In addition to its potential as an active pharmaceutical ingredient (API), 5-Chloro-3-methyl-1H-imidazo[4,5-bpyridin-2(3H)-one serves as a valuable building block in medicinal chemistry. Its versatile structure allows for the rapid construction of novel analogs through various synthetic pathways. One such approach involves nucleophilic aromatic substitution reactions at the chloro substituent, followed by functionalization at other positions on the scaffold. These reactions can be performed under mild conditions and often yield high yields, making them ideal for large-scale synthesis.
The pharmaceutical industry has long recognized the importance of heterocyclic compounds in drug development. Among these, imidazobipyridines have gained particular attention due to their ability to modulate biological processes at multiple levels. The imidazo[4,5-bpyridin-2(3H)-one core is known to exhibit significant affinity for certain enzymes and receptors, making it a logical choice for designing molecules that interfere with disease-causing pathways. Recent studies have demonstrated that derivatives of this scaffold can inhibit inflammatory cytokines or block signaling cascades involved in cancer cell proliferation.
One area where this compound has shown particular promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including arthritis and autoimmune disorders. By targeting key inflammatory mediators or enzymes with small molecules like 5-Chloro-3-methyl-1H-imidazo[4,5-bpyridin-2(3H)-one, researchers aim to develop therapies that mitigate inflammation without causing significant side effects. Preliminary studies have indicated that certain derivatives of this compound can reduce levels of pro-inflammatory cytokines in animal models.
The synthesis of 5-Chloro-3-methyl-1H-imidazo[4,5-bpyridin-2(3H)-one involves several key steps that highlight its complexity as a molecular entity. The construction of the imidazobipyridine ring typically begins with condensation reactions between appropriate precursors under controlled conditions. These reactions often require careful optimization to ensure high regioselectivity and yield. Once the core structure is established, functional groups such as the chloro and methyl substituents are introduced through selective modifications.
In recent years, green chemistry principles have been increasingly applied to pharmaceutical synthesis to minimize environmental impact and improve sustainability. Researchers are exploring alternative synthetic routes that reduce waste generation and energy consumption while maintaining high efficiency. For example, catalytic methods that employ transition metals or organocatalysts have been developed for constructing complex heterocycles like 5-Chloro-3-methyl-1H-imidazo[4,5-bpyridin-2(3H)-one under milder conditions than traditional approaches.
The biological evaluation of this compound has revealed several interesting properties beyond its potential as an anti-inflammatory agent. Studies have shown that certain derivatives can inhibit bacterial growth by interfering with essential metabolic pathways or DNA replication mechanisms. This makes it an attractive candidate for developing novel antibiotics or antifungal drugs against resistant strains of pathogens.
The future prospects for 5-Chloro-3-methyl-1H-imidazo[4,5-bpyridin-2(3H)-one are bright given its diverse range of activities and synthetic accessibility. As research continues to uncover new biological targets and mechanisms underlying disease processes,imidozobipyridines will undoubtedly play an increasingly important role in drug discovery efforts worldwide, offering hope for innovative treatments across multiple therapeutic areas.
89660-20-8 (5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one) 関連製品
- 887206-72-6(7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid)
- 2137854-59-0(4-{[(2-methylpropyl)amino]methyl}-1-(propan-2-yl)-1H-pyrazole-5-sulfonamide)
- 19098-08-9(Tetradecylguanidine Hydrochloride)
- 1018665-45-6(1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine)
- 2034530-50-0(1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone)
- 1178447-00-1(1-(2-Methoxyphenyl)propane-2-thiol)
- 1638121-76-2(2,6-Difluoro-3-(methoxymethoxy)pyridine)
- 2172282-05-0(2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid)
- 82433-00-9(5-Isothiazolecarboxylic acid, 3-(3-methoxyphenyl)-)
- 214895-06-4(3-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propan-1-amine)
